molecular formula C17H18FNOS B2668237 N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide CAS No. 1797647-04-1

N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2668237
CAS No.: 1797647-04-1
M. Wt: 303.4
InChI Key: WVMBBYAFWHPQRK-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide is a synthetic organic compound that features a cyclopropyl group, a fluorophenyl group, and a thiophenylmethyl group attached to a propanamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.

    Introduction of the fluorophenyl group: This step might involve electrophilic aromatic substitution or other aromatic functionalization techniques.

    Attachment of the thiophen-3-ylmethyl group: This could be done via nucleophilic substitution or coupling reactions.

    Formation of the propanamide backbone: This step usually involves amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophenyl group.

    Reduction: Reduction reactions could target the amide group or other functional groups.

    Substitution: The aromatic rings (fluorophenyl and thiophenyl) might undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-(2-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide
  • N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)propanamide
  • N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)butanamide

Uniqueness

The uniqueness of N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide might lie in its specific combination of functional groups, which could confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNOS/c18-16-4-2-1-3-14(16)5-8-17(20)19(15-6-7-15)11-13-9-10-21-12-13/h1-4,9-10,12,15H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMBBYAFWHPQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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